molecular formula C10H8N2O2 B2923649 3-Aminoquinoline-7-carboxylic acid CAS No. 1824051-45-7

3-Aminoquinoline-7-carboxylic acid

Cat. No.: B2923649
CAS No.: 1824051-45-7
M. Wt: 188.186
InChI Key: BWXDPDOQUMWKTK-UHFFFAOYSA-N
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Description

3-Aminoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of both an amino group at the third position and a carboxylic acid group at the seventh position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones .

Industrial Production Methods: Industrial production of quinoline derivatives often utilizes catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • 2-Aminoquinoline
  • 4-Aminoquinoline

Comparison: 3-Aminoquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For instance, while 2-aminoquinoline is primarily used for its antimalarial properties, this compound offers a broader range of applications due to its additional carboxylic acid group, which allows for further functionalization and derivatization .

Properties

IUPAC Name

3-aminoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDPDOQUMWKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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